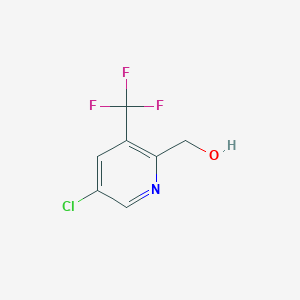

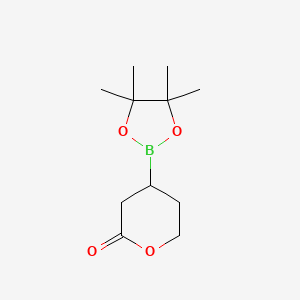

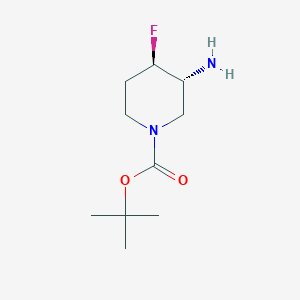

![molecular formula C9H7NOS B1407303 2-メチルベンゾ[d]チアゾール-4-カルバルデヒド CAS No. 1261784-71-7](/img/structure/B1407303.png)

2-メチルベンゾ[d]チアゾール-4-カルバルデヒド

概要

説明

“2-Methylbenzothiazole-4-carboxaldehyde” is a chemical compound with the molecular formula C9H7NOS and a molar mass of 177.22 . It is used in scientific research and exhibits unique properties that make it suitable for various applications, including drug discovery, material synthesis, and organic chemistry investigations.

Synthesis Analysis

The synthesis of 2-methylbenzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, 2-methylbenzothiazole can be synthesized by the Cu-catalyzed, base-free C-S coupling using conventional and microwave heating methods .

Molecular Structure Analysis

The molecular structure of “2-Methylbenzothiazole-4-carboxaldehyde” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

2-Methylbenzothiazole is a reagent employed in the synthesis of polycarbocyanine and thiacyanine dyes, as well as (arylfuryl)benzothiazoles . It is also used as a sensitizer in the initiation of free radical polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Methylbenzothiazole-4-carboxaldehyde” include a density of 1.320±0.06 g/cm3 and a boiling point of 316.3±15.0 °C .

科学的研究の応用

抗菌活性

2-メチルベンゾ[d]チアゾール-4-カルバルデヒド: は、抗菌剤としての可能性について研究されています。この化合物を含むチアゾール誘導体は、さまざまな細菌株に対して活性を示しています。 チアゾールの構造により、細菌酵素との相互作用が可能になり、細菌酵素の機能を阻害し、抗菌効果をもたらす可能性があります .

抗酸化特性

研究によると、チアゾール誘導体は、顕著な抗酸化特性を示す可能性があります。 これらの化合物は、細胞代謝の有害な副産物であるフリーラジカルを中和することができ、フリーラジカルは酸化ストレスを引き起こし、細胞に損傷を与える可能性があります .

抗腫瘍および細胞毒性活性

チアゾール化合物は、抗腫瘍および細胞毒性活性について研究されています。 これらの化合物は、癌細胞の増殖を阻害し、アポトーシスまたはプログラムされた細胞死を誘導することができ、癌治療における有望なアプローチです .

抗炎症および鎮痛効果

チアゾール誘導体の抗炎症および鎮痛効果が報告されています。 これらの化合物は、体の炎症反応を調節し、痛みの知覚を軽減することにより、作用する可能性があり、新しい鎮痛薬の開発のための潜在的な候補です .

抗ウイルス用途

2-メチルベンゾ[d]チアゾール-4-カルバルデヒドを含むチアゾール誘導体は、抗ウイルス療法の可能性を示しています。 これらの化合物の構造により、ウイルス成分と相互作用することができ、ウイルスの複製を阻害し、ウイルス感染の重症度を軽減する可能性があります .

神経保護効果

チアゾール誘導体が神経保護効果を持つ可能性を示唆する証拠があります。 これらの化合物は、神経細胞の損傷から保護し、神経機能の維持をサポートすることにより、神経変性疾患の予防に役割を果たす可能性があります .

抗痙攣活性

一部のチアゾール誘導体は、抗痙攣活性について評価されています。 これらの化合物は、神経細胞膜の安定化と過剰な神経細胞の発火の抑制に貢献する可能性があり、これはてんかんやその他の発作性障害の治療に有益です .

代謝およびビタミンB1合成における役割

チアゾールは、エネルギー代謝と神経系の正常な機能に不可欠なビタミンB1(チアミン)に自然に含まれています。 このように、2-メチルベンゾ[d]チアゾール-4-カルバルデヒドを含むチアゾール誘導体は、代謝プロセスに関連する化合物の合成に重要です .

作用機序

Target of Action

Related compounds, such as n-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for their anti-inflammatory properties . These compounds have shown significant inhibition of COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .

Mode of Action

Related compounds have demonstrated cox-1 and cox-2 inhibition . This suggests that 2-Methylbenzo[d]thiazole-4-carbaldehyde might interact with these enzymes, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation.

Result of Action

Related compounds have shown significant anti-inflammatory activity, suggesting that 2-methylbenzo[d]thiazole-4-carbaldehyde might also exhibit similar effects .

Safety and Hazards

将来の方向性

2-Methylbenzothiazole derivatives have been proposed as new photoinitiators of polymerization of 2-ethyl-(2-hydroxymethyl)-1,3-propanediol triacrylate under argon laser exposure . These compounds exhibit a strong absorption around 520 nm and are very efficient in initiating radical photopolymerization of triacrylate . This suggests potential future applications in the field of polymer synthesis.

生化学分析

Biochemical Properties

2-Methylbenzothiazole-4-carboxaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various biologically active molecules. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . This inhibition can affect the levels of neurotransmitters in the brain, potentially impacting mood and behavior.

Cellular Effects

2-Methylbenzothiazole-4-carboxaldehyde has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with MAO enzymes can lead to changes in the levels of neurotransmitters, which in turn can affect cell signaling pathways related to mood regulation . Additionally, it may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 2-Methylbenzothiazole-4-carboxaldehyde involves its binding interactions with biomolecules. It acts as an inhibitor of MAO enzymes by binding to their active sites, thereby preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylbenzothiazole-4-carboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Methylbenzothiazole-4-carboxaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of MAO enzymes and the subsequent increase in neurotransmitter levels . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-Methylbenzothiazole-4-carboxaldehyde is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the oxidative deamination of neurotransmitters . This interaction can affect metabolic flux and the levels of metabolites in the brain. Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and cofactors.

Transport and Distribution

The transport and distribution of 2-Methylbenzothiazole-4-carboxaldehyde within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the mitochondria, where it interacts with MAO enzymes. This localization is essential for its inhibitory effects on neurotransmitter metabolism.

Subcellular Localization

2-Methylbenzothiazole-4-carboxaldehyde is localized in specific subcellular compartments, which influences its activity and function. It is primarily found in the mitochondria, where it interacts with MAO enzymes . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondria. The presence of the compound in these compartments is essential for its role in modulating neurotransmitter levels and influencing cellular metabolism.

特性

IUPAC Name |

2-methyl-1,3-benzothiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUWJEOURRVHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)

![2-Bromo-6-chloropyrazolo[1,5-A]pyridine](/img/structure/B1407237.png)

![Tert-butyl 3-[4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1407238.png)